The synthesis of L-lysine, sodium salt can be achieved through several methods:
L-Lysine has a molecular formula of C6H14N2O2 and a molar mass of approximately 146.19 g/mol. The structure consists of:
L-Lysine participates in various chemical reactions due to its functional groups:
L-Lysine's mechanism of action primarily involves its role as a building block for protein synthesis and its participation in various metabolic pathways:
L-Lysine exhibits hygroscopic properties, meaning it can absorb moisture from the air, which must be considered during storage and handling.
L-Lysine, sodium salt (1:1) has several scientific applications:
The industrial production of L-lysine predominantly occurs through the diaminopimelate (DAP) pathway in the Gram-positive bacterium Corynebacterium glutamicum. This pathway initiates with aspartate kinase (Ask), which phosphorylates L-aspartate, committing carbon flux toward lysine biosynthesis. A critical branching point occurs at L-aspartate-β-semialdehyde, where dihydrodipicolinate synthase (DapA) catalyzes the condensation reaction with pyruvate to form dihydrodipicolinate – the first dedicated step toward lysine. C. glutamicum uniquely employs two parallel subpathways for DAP formation: the dehydrogenase pathway (Ddh) directly reduces tetrahydrodipicolinate to DAP using NADPH, while the succinylase pathway involves succinylation, transamination, and desuccinylation steps. Genomic analysis reveals that while the dehydrogenase pathway is dispensable for prototrophy, it becomes essential for handling high metabolic flux in industrial overproducers, preventing the accumulation of pathway intermediates like N-succinyl-diaminopimelate (up to 25 mM) when precursor supply is amplified [5]. The pathway culminates with diaminopimelate decarboxylase (LysA) converting meso-DAP to L-lysine, which is subsequently exported via the LysE transporter to mitigate feedback inhibition.
In contrast to bacterial DAP pathways, eukaryotic organisms (including fungi and yeast) synthesize L-lysine via the α-aminoadipate (AAA) pathway, which diverges significantly from the aspartate family. This pathway initiates in the mitochondrion with the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate, proceeding through multiple enzymatic steps to generate α-ketoadipate. Transamination produces α-aminoadipate, which undergoes activation to adenylate, reduction, and saccharopine formation with glutamate. The final steps involve saccharopine dehydrogenase and reductase activities yielding L-lysine. While genetically engineered Saccharomyces cerevisiae strains possess the theoretical capability for AAA-based lysine production, industrial implementation remains limited due to lower titers and yields compared to bacterial systems. Key constraints include the compartmentalization of pathway enzymes across mitochondria and cytosol and the energetic demands of the elongated reaction sequence. Nevertheless, research persists into harnessing eukaryotic pathways for specialized applications, particularly where post-translational modification machinery offers advantages for lysine-derivative synthesis [8].
Metabolic engineering has revolutionized L-lysine production in C. glutamicum, focusing on amplifying precursor supply, cofactor balancing, and deregulating feedback inhibition. Precursor engineering involves overexpressing key enzymes like phosphoenolpyruvate carboxylase (Ppc) and pyruvate carboxylase (Pyc) to replenish oxaloacetate pools essential for aspartate synthesis. Amplifying aspartate kinase activity via lysC mutations (e.g., T311I) renders the enzyme insensitive to feedback inhibition by lysine and threonine. Cofactor engineering is paramount, as lysine biosynthesis consumes 4 NADPH molecules per molecule synthesized. Landmark strategies include replacing the native NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with an NADP-dependent counterpart (GapN) from Streptococcus mutans, significantly increasing NADPH availability and boosting lysine titer by 38% [3] [7] [8]. Simultaneously, competing pathway disruption is critical. Knocking out hom (homoserine dehydrogenase) and ilvN (acetohydroxyacid synthase regulatory subunit) reduces flux toward threonine/methionine and branched-chain amino acids, respectively, redirecting carbon toward lysine. Systems-level approaches combine these interventions:
Table 1: Key Metabolic Engineering Strategies for Enhanced L-Lysine Production in C. glutamicum [3] [4] [7]
Engineering Target | Specific Modification | Physiological Impact | L-Lysine Outcome |
---|---|---|---|
Cofactor Balance | Replacement of NAD-GAPDH with NADP-GAPDH (GapN) | Increased NADPH/NADP⁺ ratio, Enhanced precursor flux | ↑ 38% Titer, ↑ NADPH availability |
Aspartate Kinase | lysC point mutation (T311I) | Elimination of L-Lys/L-Thr feedback inhibition | ↑ Flux through aspartate semialdehyde |
Competing Pathways | Knockout of hom (Δhom) | Blocked homoserine/threonine/methionine synthesis | ↓ Byproducts (Thr, Met) ↑ Carbon to DAP |
Competing Pathways | Knockout of ilvN (ΔilvN) | Reduced valine/leucine/isoleucine synthesis | ↓ Byproducts (Val, Ile, Leu) |
Transporter Optimization | Amplification of lysE expression | Enhanced L-lysine efflux | Reduced intracellular feedback inhibition |
Dynamic NADPH Control | LysG-PlysE responsive promoter driving gapN | Auto-regulated NADPH supply based on lysine demand | Fed-batch: >120 g/L, α=55% |
Engineered strains like C. glutamicum Lys5-8 demonstrate the cumulative effect, achieving titers of 896 mM (≈131 g/L) in fed-batch fermentation with glucose conversion efficiencies (α) reaching 47% [3] [7]. Recent advances leverage biosensor-enabled dynamic control, using LysG-PlysE promoter libraries to auto-regulate GapN expression based on intracellular lysine concentration, further optimizing NADPH supply and achieving titers exceeding 120 g/L and α=55% in scaled processes [8].
The LysE transporter is a pivotal component for efficient L-lysine production in C. glutamicum, acting as the primary export system that prevents toxic intracellular accumulation and alleviates feedback inhibition of aspartate kinase. LysE belongs to the LysE/LysG superfamily of amino acid exporters and functions as a cation (H⁺ or K⁺) antiporter. Wild-type lysE expression is often insufficient for industrial overproducing strains, leading to intracellular lysine accumulation and reduced yields. Metabolic engineering addresses this by amplifying lysE gene dosage via plasmid-based overexpression or chromosomal promoter swaps, significantly enhancing secretion efficiency. For sodium salt production, efficient secretion simplifies downstream recovery. Furthermore, specific mutations within LysE (e.g., A38D, P52A) identified through directed evolution enhance export kinetics and substrate specificity, reducing the efflux of non-target amino acids. Combining lysE overexpression with modifications to cell membrane composition (e.g., modulating phospholipid content) has also proven beneficial, increasing membrane fluidity and transporter mobility, thereby boosting overall lysine excretion rates by up to 30% in high-performance strains [4] [8].
While whole-cell fermentation dominates production, immobilized enzyme systems (IES) offer potential for chemoenzymatic synthesis of L-lysine or key intermediates, particularly for high-value derivatives. These systems utilize purified or semi-purified enzymes confined within solid supports or matrices, enabling catalyst reuse and continuous processing. Key targets include diaminopimelate decarboxylase (LysA) for the final step of DAP conversion to L-lysine and diaminopimelate dehydrogenase (Ddh) for stereospecific reduction. Immobilization matrices explored include chitosan beads, silica gels, and functionalized polymers like Eupergit® C. Covalent immobilization via epoxy or aldehyde groups often provides superior stability compared to adsorption or entrapment. For instance, LysA immobilized on glyoxyl-agarose retains >70% activity after 10 reaction cycles. Multi-enzyme cascades are also being developed, combining aspartase (aspartate synthesis), aspartate kinase (phosphorylation), and downstream DAP pathway enzymes immobilized in sequential reactors or co-immobilized on particle surfaces. Major challenges preventing widespread industrial adoption include enzyme cost, cofactor regeneration requirements (especially NADPH for dehydrogenase routes), and maintaining activity and stereoselectivity over prolonged operational periods. Nevertheless, IES holds promise for niche applications demanding extreme purity or specific isotopic labeling [6].
Achieving high substrate utilization efficiency presents significant challenges in large-scale (>100 m³) L-lysine fermentations. Oxygen transfer limitation is paramount; C. glutamicum's strictly aerobic metabolism and high biomass densities (exceeding 50 g/L DCW) demand enormous oxygen inputs. Conventional stirred-tank bioreactors often suffer from inadequate oxygen transfer coefficients (kLa), particularly below 367 h⁻¹, leading to dissolved oxygen (DO) depletion zones and metabolic shifts toward byproducts (e.g., lactate, acetate). Advanced bioreactor designs address this via internal liquid flow guides and multiple impellers (e.g., combinations of Rushton turbines and hydrofoils), elevating kLa to 875 h⁻¹ (a 238% increase) and sustaining DO levels 20% higher during critical production phases, ultimately boosting lysine yield by 11% and productivity by 8.2% to 2.57 g/L/h [4]. Oxygen vectors like n-dodecane (2-10% v/v) further enhance oxygen mass transfer. Their high oxygen solubility (≈50 mg/L vs. ≈7 mg/L in water) and low toxicity create a secondary oxygen reservoir. Adding n-dodecane at 8 hours post-inoculation optimally supports growth and production, increasing lysine titer by 12.44% (208.36 g/L) and conversion rate to 83.3%, while simultaneously suppressing foam formation [4]. Alternative feedstocks, particularly lignocellulosic hydrolysates, face hurdles in sugar utilization efficiency. While engineered C. glutamicum strains utilize glucose and xylose, inhibitors (furfurals, phenolics) from pretreatment and low sugar concentrations (<60 g/L) in hydrolysates drastically reduce titers. Detoxification (e.g., biodetoxification with Amorphotheca resinae ZN1) and concentrated hydrolysate production via high-solid saccharification are essential, enabling SSF processes achieving 33.8 g/L lysine from 30% solid-loading corn stover [9].
Table 2: Bioreactor Performance Comparison for L-Lysine Fermentation [4]
Parameter | Conventional Bioreactor | Oxygen-Enhanced Bioreactor | Oxygen-Enhanced + n-Dodecane Vector |
---|---|---|---|
Oxygen Transfer Coefficient (kLa, h⁻¹) | 367.57 | 875.64 | >1000 (estimated) |
Average DO Increase (Mid/Late Fermentation) | Baseline | +20% | +25-30% |
Final L-Lysine Titer (g/L) | ~167 | 185.3 | 208.36 |
Glucose Conversion Efficiency (α, %) | ~70 | 74.57 | 83.3 |
Productivity (g/L/h) | ~2.38 | 2.57 | ~2.89 |
Foam Formation | High | Moderate | Significantly Reduced |
Recovering high-purity L-lysine, sodium salt (1:1) from fermentation broth involves complex downstream processing (DSP) due to the broth's high ionic strength, viscosity, and presence of cells, residual sugars, organic acids, and other amino acids. Initial clarification employs centrifugation or microfiltration to remove biomass. Following cell separation, the clarified broth undergoes desalting and concentration via multi-effect evaporation or nanofiltration. Ion-exchange chromatography (IEC) is the workhorse for primary purification. Cation-exchange resins bind lysine (pI≈9.7) at pH<4, allowing impurities like sugars and organic acids to pass. Bound lysine is eluted using ammonia or sodium hydroxide solutions. For sodium salt production, sodium hydroxide elution is preferred, directly yielding lysine in its sodium form. Crystallization is the final purification and isolation step. Concentrated lysine solution (≈50-60% w/v) is adjusted to pH 9.0-9.2 with sodium hydroxide and cooled under controlled conditions. The addition of ethanol or isopropanol enhances yield. Patent US3150174A details a chemoenzymatic downstream approach involving broth acidification, hydrolysis of residual lactam impurities (e.g., ε-caprolactam) with strong acids or alkalis at 50-100°C, followed by neutralization with sodium hydroxide and active carbon treatment before crystallization. This ensures high chemical purity (>99.5%) [1]. Continuous Chromatography (e.g., simulated moving bed, SMB) offers significant advantages over batch IEC for large-scale operations, reducing eluent consumption by 40-60% and increasing resin productivity. Final crystallization typically achieves yields >85% with crystal purities meeting USP/FCC specifications. Membrane-based DSP (electrodialysis, forward osmosis) is gaining traction for lower energy consumption and reduced wastewater generation [1] [6].
Table 3: Key Downstream Processing Steps for L-Lysine, Sodium Salt Production [1] [6]
Processing Stage | Primary Techniques | Function/Objective | Critical Parameters/Outcomes |
---|---|---|---|
Broth Clarification | Centrifugation, Microfiltration | Biomass removal | >99% Cell removal, clarified supernatant |
Concentration | Multi-Effect Evaporation, Nanofiltration | Volume reduction, Salt removal | 50-60% w/v Lysine solution, Reduced ash content |
Primary Purification | Cation-Exchange Chromatography (Batch or SMB) | Lysine capture and separation | Binding pH: 2.0-4.0, Elution: NaOH (2-4M), Purity: ~95% |
Impurity Removal | Hydrolysis (Acid/Alkali), Activated Carbon Treatment | Degradation of lactams, Color removal | Acid/Alkali: 50-100°C, 1-2h; Decolorization |
Crystallization | Cooling Crystallization (+ Antisolvent) | Pure salt formation | pH: 9.0-9.2 (NaOH), Cooling rate, Seed crystal addition, Yield: >85%, Purity: >99.5% |
Final Processing | Centrifugation, Fluidized Bed Drying | Solid isolation, Drying | Moisture content: <0.5%, Crystal size distribution control |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: